molecular formula C19H19N3O3 B2682139 N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 1396627-81-8

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5-cyclopropylisoxazole-3-carboxamide

Cat. No.: B2682139
CAS No.: 1396627-81-8
M. Wt: 337.379
InChI Key: GVZBPKKDYGRCJG-UHFFFAOYSA-N
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Description

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5-cyclopropylisoxazole-3-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a cyclopropanecarbonyl group attached to an indolin-6-yl moiety, and a cyclopropylisoxazole-3-carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5-cyclopropylisoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5-cyclopropylisoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5-cyclopropylisoxazole-3-carboxamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5-cyclopropylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-fluorobenzenesulfonamide
  • N-(1-(cyclopropanecarbonyl)indolin-6-yl)cyclohexanesulfonamide
  • N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2,4-difluorobenzenesulfonamide.

Uniqueness

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5-cyclopropylisoxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-18(15-10-17(25-21-15)12-1-2-12)20-14-6-5-11-7-8-22(16(11)9-14)19(24)13-3-4-13/h5-6,9-10,12-13H,1-4,7-8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZBPKKDYGRCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3=CC4=C(CCN4C(=O)C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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